

# Chemical Profile & Biological Activity Overview

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Isoelemicin

CAS No.: 5273-85-8

Cat. No.: S1527971

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The table below summarizes the key available data for elemicin and **isoelemicin**. A direct comparison is not yet possible for many properties, highlighting an area for future research.

Property/Aspect	Elemicin	Isoelemicin
Chemical Structure	1,2,3-trimethoxy-5-(prop-2-en-1-yl)benzene [1]	1,2,3-trimethoxy-5-[(E)-prop-1-enyl]benzene [2]
IUPAC Name	1,2,3-Trimethoxy-5-(prop-2-en-1-yl)benzene [1]	1,2,3-Trimethoxy-5-[(E)-prop-1-enyl]benzene [2]
CAS Number	487-11-6 [1]	5273-85-8 [2]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> O <sub>3</sub> [1]	C <sub>12</sub> H <sub>16</sub> O <sub>3</sub> [2]
Molecular Weight	208.257 g·mol <sup>-1</sup> [1]	208.257 g·mol <sup>-1</sup> [2]
Estimated logP	Information missing	2.792 (Estimated) [2]
Reported Activities	Antimicrobial, antioxidant, antiviral, anti-acetylcholinesterase, psychoactive/toxicity [1] [3] [4]	Information missing from search results

Property/Aspect	Elemicin	Isoelemicin
Mechanism of Toxicity	Metabolic activation to <b>1'-hydroxyelemicin</b> by CYP enzymes (CYP1A1, CYP1A2, CYP3A4), forming reactive metabolites that cause cellular toxicity [3].	Information missing from search results

## Key Experimental Data and Protocols

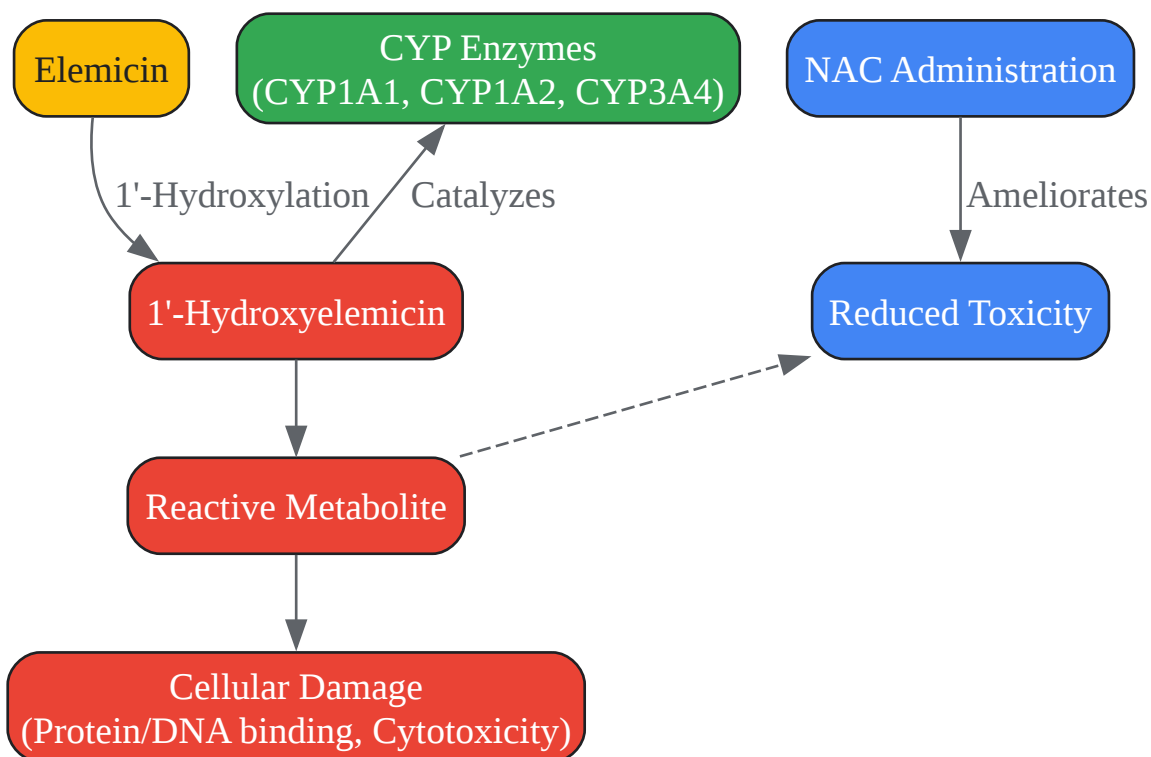
Here is a detailed look at the experimental findings and methodologies for elemicin, which has been more extensively studied, particularly regarding its toxicity.

### Detailed Toxicity Mechanism of Elemicin

Research has established that elemicin's cytotoxicity is not caused by the parent compound itself but by its metabolic activation [3]. The key steps are:

- **1'-Hydroxylation:** Elemicin is metabolized primarily in the liver by cytochrome P450 enzymes (CYP1A1, CYP1A2, and CYP3A4 identified as major contributors) to form **1'-hydroxyelemicin** [3].
- **Reactive Metabolite Formation:** 1'-hydroxyelemicin is further converted into a highly reactive metabolite [3].
- **Cellular Damage:** This reactive metabolite binds to crucial cellular macromolecules like proteins and glutathione, and can also form DNA adducts, leading to cell damage or death [3].
- **Toxicity Amelioration:** Administration of N-acetylcysteine (NAC), a precursor to glutathione, was shown to significantly reduce elemicin-induced cytotoxicity. Conversely, depleting cellular cysteine reserves with diethyl maleate (DEM) increased toxicity [3].

The following diagram illustrates this metabolic activation pathway:



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## Structure-Activity Relationship (SAR) Insights

While direct data for **isoelemicin** is limited, general principles of Structure-Activity Relationships (SAR) for phenylpropenes can provide context for future comparative studies [5]:

- **Side Chain Geometry:** The primary structural difference is the **double bond in the allyl side chain**. Elemicin has a terminal allyl group ( $-\text{CH}_2-\text{CH}=\text{CH}_2$ ), while **isoelemicin** has a trans (E) propenyl group ( $-\text{CH}=\text{CH}-\text{CH}_3$ ). This difference can significantly influence how the molecule interacts with enzymes and receptors [5] [2].
- **Importance of Hydrophobicity:** The **hydrophobicity** (often measured as logP) of a compound is a critical factor in its biological activity, as it affects cellular membrane penetration. The estimated logP for **isoelemicin** is 2.79 [2]. While the logP for elemicin was not located in the search results, this is a key parameter to measure for comparison [5].
- **Methoxy Substitutions:** Both compounds share the same 1,2,3-trimethoxy pattern on the aromatic ring. The number and position of these methoxy groups are known to influence antimicrobial and other biological activities in phenylpropenes [5].

## Research Implications and Future Directions

The available data, while incomplete, points to several critical areas for further investigation:

- **Focus on Isoelemicin:** There is a significant gap in the literature regarding the specific biological activities and toxicity profile of **isoelemicin**.
- **Direct Comparative Studies:** Future research should involve direct, side-by-side comparisons of both compounds in the same experimental systems, particularly assessing:
  - **Potency in reported activities** like antimicrobial and antioxidant assays.
  - **Metabolic pathways** and identification of which CYP enzymes metabolize **isoelemicin**.
  - **Comparative cytotoxicity** and the role of metabolic activation in **isoelemicin**.
- **Molecular Target Identification:** Research is needed to confirm the psychoactive potential of elemicin and to identify the molecular targets for both compounds, such as investigating the suggested 5-HT<sub>2A</sub> receptor agonism for elemicin [1].

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## References

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**Address:** Ontario, CA 91761, United States

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